4-Chloro-5-methyl-5,7-dihydrofuro[3,4-D]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-methyl-5,7-dihydrofuro[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-6-5(2-11-4)9-3-10-7(6)8/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXNRYFBWHRALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CO1)N=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729342 | |
| Record name | 4-Chloro-5-methyl-5,7-dihydrofuro[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000984-97-3 | |
| Record name | 4-Chloro-5,7-dihydro-5-methylfuro[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000984-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-methyl-5,7-dihydrofuro[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthetic Analysis and Advanced Methodologies for the Chemical Synthesis of 4 Chloro 5 Methyl 5,7 Dihydrofuro 3,4 D Pyrimidine
Critical Examination of Precursor Synthesis Strategies for the Furo[3,4-D]pyrimidine (B15215042) Core
A plausible retrosynthetic analysis for 4-Chloro-5-methyl-5,7-dihydrofuro[3,4-d]pyrimidine suggests that the target molecule can be derived from a 4-hydroxy-5-methyl-5,7-dihydrofuro[3,4-d]pyrimidine intermediate. This intermediate, in turn, can be envisioned to arise from an intramolecular cyclization of a suitably functionalized pyrimidine (B1678525) precursor. This approach necessitates the strategic synthesis of both the pyrimidine and furan (B31954) ring precursors.
Synthesis of Pyrimidine Ring Precursors
The construction of the pyrimidine ring is a foundational step in the synthesis of the target compound. A variety of methods have been developed for the synthesis of substituted pyrimidines, often involving the condensation of a three-carbon component with a nitrogen-containing binucleophile such as urea, thiourea, or guanidine. acs.orgnih.gov For the synthesis of a pyrimidine precursor suitable for the construction of the furo[3,4-d]pyrimidine core, a 4,5-disubstituted pyrimidine is required.
One common and versatile method for pyrimidine synthesis is the reaction of a β-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.org For instance, a substituted acetoacetate (B1235776) derivative can be reacted with formamidine (B1211174) to yield a 4-hydroxypyrimidine (B43898). To introduce the necessary functionality for the subsequent furan ring formation, a precursor such as ethyl 2-(hydroxymethyl)acetoacetate could be employed. However, the direct synthesis and subsequent cyclization of such a precursor can be challenging due to the reactivity of the hydroxymethyl group.
A more strategic approach involves the synthesis of a pyrimidine with latent functionalities at the 4 and 5 positions that can be elaborated in later steps. For example, a pyrimidine with a methyl group at position 5 and a functionalizable group at position 4, such as a methylthio or methoxy (B1213986) group, can be prepared. These groups can later be converted to the required hydroxyl group for the chlorination step.
The following table summarizes some general approaches to substituted pyrimidine synthesis:
| Precursor 1 | Precursor 2 | Catalyst/Conditions | Resulting Pyrimidine |
| β-Dicarbonyl Compound | Amidine/Urea/Thiourea | Acid or Base Catalysis | Substituted Pyrimidinone |
| Enamine | Triethyl Orthoformate & NH4OAc | ZnCl2 | 4,5-Disubstituted Pyrimidine nih.gov |
| Ketone | Amidine & N,N-Dimethylaminoethanol | Oxidative Annulation | Substituted Pyrimidine |
Synthesis of Furan Ring Precursors and Annulation Approaches
The formation of the fused furan ring can be achieved through the annulation of a pre-formed pyrimidine ring. This typically involves an intramolecular cyclization of a pyrimidine derivative bearing a suitable side chain at the 5-position. One effective strategy is the intramolecular Williamson ether synthesis, where a pyrimidine with a hydroxymethyl group at the 5-position and a leaving group on a side chain at the 4-position, or vice versa, can cyclize to form the dihydrofuran ring.
An alternative and often more direct approach is the intramolecular cyclization of a pyrimidine derivative that contains both the hydroxyl group and the carbon framework for the furan ring. For the synthesis of 5,7-dihydrofuro[3,4-d]pyrimidines, a key intermediate would be a pyrimidine with a hydroxymethyl or equivalent group at the 4-position and a side chain at the 5-position that can be converted into the C7-methylene of the furan ring.
For instance, a pyrimidine derivative with a 4-(chloromethyl) group and a 5-(hydroxymethyl) group could undergo intramolecular cyclization to form the dihydrofuro[3,4-d]pyrimidine core. The synthesis of such precursors requires careful control of regioselectivity.
The following table outlines potential annulation strategies for the furan ring:
| Pyrimidine Precursor | Reaction Type | Conditions | Product |
| 4-(Chloromethyl)-5-(hydroxymethyl)pyrimidine | Intramolecular Williamson Ether Synthesis | Base | 5,7-Dihydrofuro[3,4-d]pyrimidine |
| 4-Hydroxy-5-(2-propenyl)pyrimidine | Intramolecular Oxymercuration-Demercuration | Hg(OAc)2, then NaBH4 | 5-Methyl-5,7-dihydrofuro[3,4-d]pyrimidin-4-one |
| Unsaturated acyloxy sulfone derivatives of pyrimidine | Intramolecular Cyclization | LHMDS, then acid | Fused Furan Ring mdpi.com |
Mechanistic Pathways for the Chlorination and Ring Closure of this compound
The final step in the proposed synthesis of the target molecule is the chlorination of the 4-hydroxy (or tautomeric 4-oxo) group of the 5-methyl-5,7-dihydrofuro[3,4-d]pyrimidine intermediate. Phosphorus oxychloride (POCl3) is a common and effective reagent for this transformation. researchgate.netresearchgate.net
The mechanism of chlorination with POCl3 involves the initial activation of the pyrimidinone oxygen by the phosphorus center of POCl3. The lone pair of electrons on the oxygen atom attacks the electrophilic phosphorus atom, leading to the formation of a chlorophosphate ester intermediate. This is followed by the nucleophilic attack of a chloride ion at the C4 position of the pyrimidine ring, with the departure of the dichlorophosphate (B8581778) group as a good leaving group. The presence of a base, such as pyridine (B92270) or N,N-dimethylaniline, can facilitate the reaction by neutralizing the generated HCl and promoting the formation of the active chlorinating species. researchgate.net
The ring closure to form the dihydrofuran ring likely proceeds through an intramolecular nucleophilic substitution reaction. For instance, if a 4-(chloromethyl)-5-(hydroxymethyl)pyrimidine derivative is used, the hydroxyl group at the 5-position can act as a nucleophile, attacking the electrophilic carbon of the chloromethyl group at the 4-position to form the ether linkage of the furan ring. This reaction is typically promoted by a base to deprotonate the hydroxyl group and increase its nucleophilicity.
Optimization of Reaction Conditions and Isolation Techniques for Enhanced Purity and Yield
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the chlorination step, key parameters to consider include the reaction temperature, the ratio of POCl3 to the substrate, and the choice of solvent and base. While excess POCl3 can be used as both the reagent and the solvent, solvent-free conditions with equimolar amounts of POCl3 have been shown to be effective and more environmentally friendly for large-scale preparations. researchgate.netnih.gov The reaction temperature is typically elevated, often to the reflux temperature of the solvent or POCl3.
The following table presents a summary of reaction conditions that can be optimized for the chlorination of hydroxypyrimidines:
| Parameter | Range/Options | Effect on Reaction |
| Temperature | 80-160 °C | Higher temperatures generally increase reaction rate but may lead to side products. |
| POCl3 Equivalents | 1 to excess | Excess POCl3 can drive the reaction to completion but complicates work-up. |
| Solvent | POCl3, high-boiling inert solvents (e.g., toluene, xylene), or solvent-free | Affects reaction temperature and solubility of reactants. |
| Base | Pyridine, N,N-dimethylaniline, triethylamine | Can accelerate the reaction and scavenge HCl. |
Isolation and purification of the chlorinated product require careful handling due to the potential for hydrolysis of the chloro group back to the hydroxyl group. The work-up procedure typically involves quenching the excess POCl3 with ice-water, followed by extraction with an organic solvent. researchgate.net The pH of the aqueous phase should be carefully controlled to prevent hydrolysis. Purification can be achieved through techniques such as column chromatography on silica (B1680970) gel or recrystallization. obrnutafaza.hrijddr.inmasterorganicchemistry.com
Exploration of Chemo- and Regioselective Synthetic Routes to this compound
Chemo- and regioselectivity are critical considerations throughout the synthesis. In the construction of the pyrimidine ring, the choice of precursors and reaction conditions can dictate the substitution pattern of the resulting heterocycle. For example, the use of unsymmetrical β-dicarbonyl compounds can lead to a mixture of regioisomers, and conditions must be optimized to favor the desired product.
The annulation of the furan ring also presents regiochemical challenges. If the pyrimidine precursor has multiple potential sites for cyclization, the reaction conditions must be tailored to favor the formation of the desired furo[3,4-d]pyrimidine isomer over other possibilities, such as a furo[3,2-d]pyrimidine. The regioselectivity of such cyclizations is often governed by factors such as ring strain in the transition state and the relative nucleophilicity and electrophilicity of the reacting centers.
The chlorination of the 4-hydroxypyrimidine moiety is generally a highly regioselective process, as the C4 position is activated towards nucleophilic substitution. However, in cases where other reactive functional groups are present in the molecule, chemoselectivity can become an issue. Protecting group strategies may be necessary to avoid unwanted side reactions.
Stereochemical Considerations in the Synthesis of Dihydrofuro[3,4-D]pyrimidine Derivatives
The target molecule, this compound, possesses a stereocenter at the C5 position. Therefore, the synthesis of this compound can result in a racemic mixture of enantiomers. If a specific enantiomer is desired, a stereoselective synthesis must be employed.
Stereocontrol can be introduced at various stages of the synthesis. One approach is to use a chiral starting material for the construction of the furan ring. For example, a chiral epoxide or a chiral diol could be used to build the dihydrofuran ring with a defined stereochemistry at the C5 position.
Alternatively, an asymmetric catalytic reaction could be employed to create the stereocenter. For instance, an asymmetric intramolecular cyclization or a stereoselective reduction of a precursor could be used to set the stereochemistry at C5. The development of stereoselective methods for the synthesis of substituted tetrahydrofurans is an active area of research, and these methods could potentially be adapted for the synthesis of the target molecule. acs.orgnih.govmdpi.com
Elucidation of Reactivity Profiles and Transformational Chemistry of 4 Chloro 5 Methyl 5,7 Dihydrofuro 3,4 D Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position of the Pyrimidine (B1678525) Ring
The chlorine atom at the C-4 position of the 4-Chloro-5-methyl-5,7-dihydrofuro[3,4-d]pyrimidine core is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in other fused 4-chloropyrimidine (B154816) systems, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloroquinazolines. nih.govmdpi.com The reaction proceeds via a Meisenheimer-like intermediate, and the rate and outcome are influenced by the nature of the nucleophile, solvent, and reaction conditions. The C-4 position is generally more activated towards nucleophilic attack than the C-2 position in related dichlorinated systems due to the electronic influence of the adjacent ring nitrogen atoms. mdpi.comresearchgate.net
The displacement of the C-4 chloride by nitrogen-based nucleophiles is a widely utilized transformation for building libraries of biologically active molecules. nih.gov Amination reactions with primary and secondary amines, anilines, and other nitrogen heterocycles are common.
Studies on the analogous 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown that amination with various aniline (B41778) derivatives can be effectively carried out in water with acid promotion, which offers a more sustainable alternative to organic solvents. nih.gov The reaction's success is dependent on the electronic and steric properties of the aniline. For instance, meta- and para-substituted anilines generally provide good yields, while heavily ortho-substituted anilines or those with a very low pKa may react more slowly or require harsher conditions. nih.gov Aliphatic and benzylic amines have also been shown to react efficiently, often in water without the need for an acid catalyst. nih.gov In the case of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, nucleophilic substitution with methylamine (B109427) occurs regioselectively at the C-4 position, demonstrating the high reactivity of this site. mdpi.com
Table 1: Representative Amination Reactions on an Analogous 4-Chlorofused Pyrimidine Scaffold nih.gov
| Nucleophile (Aniline Derivative) | Reaction Conditions | Product Yield (%) |
| Aniline | 0.1 equiv. HCl, Water, 80°C, 1h | 86 |
| 4-Methoxyaniline | 0.1 equiv. HCl, Water, 80°C, 1h | 91 |
| 4-Chloroaniline | 0.1 equiv. HCl, Water, 80°C, 1h | 84 |
| 3-Aminobenzonitrile | 0.1 equiv. HCl, Water, 80°C, 1h | 88 |
| 2-Chloroaniline | 0.1 equiv. HCl, Water, 80°C, 3h | 70 |
| N-Methylaniline | 0.1 equiv. HCl, Water, 80°C, 24h | 55 |
Oxygen-based nucleophiles, such as alkoxides, phenoxides, and hydroxide (B78521) ions, can readily displace the C-4 chloro group. Alkoxylation and aryloxylation introduce ether linkages, which are important functionalities in many pharmaceutical compounds. These reactions are typically performed under basic conditions using the corresponding alcohol or phenol (B47542) in the presence of a base like sodium hydride or potassium carbonate.
Hydroxylation, the substitution of the chloro group with a hydroxyl group, can occur as a competing reaction during aminations in aqueous media, particularly under acidic conditions. nih.gov While often a side reaction, it can be synthetically useful for producing the corresponding furo[3,4-d]pyrimidin-4-ol derivative. The control of pH is crucial to minimize this competing solvolysis when other nucleophilic substitutions are desired. nih.gov
Sulfur-based nucleophiles, such as thiols and thiolates, are also effective in SNAr reactions at the C-4 position. These reactions lead to the formation of thioethers (thioetherification) or thiol derivatives (thiolation). The high nucleophilicity of sulfur compounds often allows these reactions to proceed under mild conditions. In related heterocyclic systems, the introduction of S-aryl substituents has been achieved, highlighting the feasibility of this transformation. nih.gov
While less common than reactions with heteroatom nucleophiles, carbon-based nucleophiles can be used to form C-C bonds at the C-4 position. Cyanation, using a cyanide source like sodium or potassium cyanide, introduces a nitrile group, a versatile functional group that can be further transformed. Reactions with organometallic reagents such as Grignard reagents and organolithium compounds are more complex due to the potential for competing side reactions but can be used to introduce alkyl or aryl groups.
In fused pyrimidine systems, the regioselectivity of SNAr reactions is a critical consideration, especially when multiple reactive sites are present. For substrates like 2,4-dichloropyrimidines, substitution invariably occurs with outstanding regioselectivity at the C-4 position. researchgate.net This preference is attributed to the C-4 position being para to one ring nitrogen and ortho to another, leading to greater stabilization of the negative charge in the Meisenheimer intermediate compared to the C-2 position. nih.gov
The presence of a substituent at the C-5 position, such as the methyl group in this compound, introduces steric effects. This steric hindrance can influence the rate of reaction, particularly with bulky nucleophiles. nih.gov While the C-5 methyl group is not as sterically demanding as larger groups, it can still disfavor the approach of very large nucleophiles to the adjacent C-4 position. nih.gov Interestingly, studies on 5-chloro-2,4,6-trifluoropyrimidine (B1583448) have shown that an electronegative atom at C-5 can electronically activate the adjacent C-4 position towards nucleophilic attack, partially compensating for steric factors. nih.gov
Chemoselectivity becomes important when other reactive functional groups are present in the molecule. For example, in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the C-4 chloro group is significantly more reactive towards amine nucleophiles than the chloromethyl group, allowing for selective monosubstitution. mdpi.com
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C-Cl Bond at C-4
In addition to SNAr reactions, the C-Cl bond at the C-4 position is an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Palladium and copper catalysts are most commonly employed for these transformations. nih.govnih.gov
Common cross-coupling reactions applicable to this system include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl substituents. This reaction has been shown to be highly regioselective for the 4-position in related 2,4-dichloropyrimidine (B19661) systems. researchgate.netnih.gov
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, forming C(sp)-C(sp²) bonds. nih.gov
Buchwald-Hartwig Amination: A palladium-catalyzed method for forming C-N bonds with a broad range of amines, including those that are poor nucleophiles in SNAr reactions. nih.gov
Ullmann Condensation: A copper-catalyzed reaction often used for forming C-N, C-O, and C-S bonds, particularly with aryl nucleophiles. nih.govnih.govnih.gov
These catalytic methods significantly expand the synthetic utility of this compound, enabling the creation of complex molecules that are not readily accessible through traditional SNAr chemistry.
Table 2: Representative Cross-Coupling Reactions at the C-4 Position of an Analogous Fused Pyrimidine nih.gov
| Reaction Type | Coupling Partner | Catalyst/Base | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | 4-Aryl derivative |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI / Et₃N | 4-Alkynyl derivative |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/Xantphos / Cs₂CO₃ | 4-(N-Aryl)amino derivative |
| Ullmann (O-Arylation) | Phenol | CuI / Cs₂CO₃ | 4-Aryloxy derivative |
| Ullmann (S-Arylation) | Thiophenol | CuI / Cs₂CO₃ | 4-(Arylthio) derivative |
Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, extensively used to connect aryl or vinyl groups. For substrates like this compound, the reaction would involve the palladium-catalyzed coupling of the C4 position with an organoboron compound, typically an aryl or heteroaryl boronic acid or its ester. This reaction is a versatile method for creating biaryl or heteroaryl-aryl structures.
Although specific examples for this compound are not detailed, the reactivity of analogous 4-chloro-fused pyrimidines in Suzuki-Miyaura couplings is well-established. These reactions generally proceed in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is crucial for achieving high yields and preventing side reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Analogous Heterocycles
| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 4-Chloro-thieno[3,2-d]pyrimidine derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~85% |
| 4-Chloro-pyrido[2,3-d]pyrimidine derivative | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | ~90% |
| 4-Chloro-pyrazolo[3,4-d]pyrimidine derivative | 3-Furylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | ~78% |
Note: This table is illustrative and based on the reactivity of similar 4-chloro-fused pyrimidine systems, not this compound itself.
Sonogashira Coupling for Ethynylation and Alkyne Incorporation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For this compound, this reaction would introduce an alkynyl substituent at the C4 position, a valuable transformation for generating intermediates for further synthesis or for creating molecules with specific electronic or structural properties.
This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. The reaction is known for its mild conditions and tolerance of various functional groups. The application of Sonogashira coupling to 4-chloro-fused pyrimidines has been demonstrated, providing access to a range of alkynylated heterocycles.
Table 2: Typical Conditions for Sonogashira Coupling on Related Heterocycles
| Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 4-Chloro-thieno[3,2-d]pyrimidine derivative | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | ~80% |
| 4-Chloro-pyrido[2,3-d]pyrimidine derivative | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | DMF | ~88% |
| 4-Chloro-pyrazolo[3,4-d]pyrimidine derivative | Ethynylbenzene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Acetonitrile | ~75% |
Note: This table is illustrative and based on the reactivity of similar 4-chloro-fused pyrimidine systems, not this compound itself.
Buchwald-Hartwig Amination and Other C-N Cross-Couplings
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction would allow for the introduction of a wide variety of primary and secondary amines at the C4 position of the this compound core. This is a particularly important reaction in medicinal chemistry for the synthesis of libraries of amine-substituted heterocycles.
The success of the Buchwald-Hartwig amination relies on the appropriate choice of palladium precatalyst, phosphine ligand, and base. Modern catalyst systems allow for the coupling of a broad range of amines, including anilines, alkylamines, and various nitrogen-containing heterocycles, under relatively mild conditions.
Table 3: General Conditions for Buchwald-Hartwig Amination on Analogous Heterocycles
| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 4-Chloro-thieno[3,2-d]pyrimidine derivative | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | ~92% |
| 4-Chloro-pyrido[2,3-d]pyrimidine derivative | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | ~85% |
| 4-Chloro-pyrazolo[3,4-d]pyrimidine derivative | Benzylamine | PdCl₂(dppf) | K₃PO₄ | THF | ~80% |
Note: This table is illustrative and based on the reactivity of similar 4-chloro-fused pyrimidine systems, not this compound itself.
Stille, Negishi, and Kumada Coupling Applications
While the Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most commonly employed cross-coupling methods for chloroheteroaromatics, other palladium- or nickel-catalyzed reactions such as Stille, Negishi, and Kumada couplings are also viable for C-C bond formation.
Stille Coupling would involve the reaction of the 4-chloro substrate with an organostannane reagent. A key advantage is the tolerance of a wide range of functional groups, although the toxicity of tin reagents is a significant drawback.
Negishi Coupling utilizes organozinc reagents, which are generally more reactive than organoboron compounds and can be effective for coupling with less reactive chlorides.
Kumada Coupling employs Grignard reagents (organomagnesium) and is typically catalyzed by nickel or palladium. The high reactivity of Grignard reagents can limit the functional group tolerance of the reaction.
Specific applications of these coupling methods to this compound have not been reported, but their potential can be inferred from their general utility in heterocyclic chemistry.
Electrophilic Reactions and Functionalization of the Furo[3,4-D]pyrimidine (B15215042) System
The electrophilic functionalization of the furo[3,4-d]pyrimidine system would likely be influenced by the electronic nature of both the pyrimidine and the dihydrofuran rings. The pyrimidine ring is electron-deficient, which deactivates it towards electrophilic attack. Conversely, the dihydrofuran ring, particularly the oxygen atom and the double bond (if present in a non-dihydro variant), could direct electrophiles.
However, in the case of this compound, the dihydrofuran ring lacks aromaticity, making it less susceptible to classical electrophilic aromatic substitution. Reactions would more likely involve the furan (B31954) oxygen's influence on adjacent positions or addition reactions if unsaturation were present. Given the electron-withdrawing nature of the fused pyrimidine ring, electrophilic attack on the dihydrofuran portion is expected to be challenging.
Ring-Opening, Ring-Contraction, and Rearrangement Reactions of the Furo[3,4-D]pyrimidine Core
The stability of the furo[3,4-d]pyrimidine core is a critical factor in its reactivity. Under certain conditions, such as strong acid or base, or through specific reagents, ring-opening of the dihydrofuran moiety could occur. For instance, acid-catalyzed hydrolysis could potentially cleave the ether linkage.
Rearrangement reactions of fused pyrimidine systems are also known, though they are often specific to the particular ring system and substitution pattern. Given the dihydro nature of the furan ring in the target compound, rearrangements might be less common compared to fully aromatic fused systems.
Advanced Spectroscopic and Structural Characterization of 4 Chloro 5 Methyl 5,7 Dihydrofuro 3,4 D Pyrimidine and Its Synthetic Derivatives
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation
High-field NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the connectivity and spatial arrangement of atoms within the molecule.
While specific ¹H and ¹³C NMR data for 4-Chloro-5-methyl-5,7-dihydrofuro[3,4-d]pyrimidine are not widely reported, the expected chemical shifts can be predicted based on the analysis of related furo[2,3-d]pyrimidine (B11772683) and pyrazolo[1,5-a]pyrimidine (B1248293) systems.
For a typical 5-methyl-furo[2,3-d]pyrimidine derivative, the methyl group protons would likely appear as a singlet in the upfield region of the ¹H NMR spectrum. The protons on the pyrimidine (B1678525) and furan (B31954) rings would exhibit characteristic chemical shifts and coupling patterns depending on their electronic environment. For instance, in pyrazolo[1,5-a]pyrimidine derivatives, the protons H-5 and H-7 have been a subject of revised assignments, with their chemical shifts being very close. researchgate.net
The ¹³C NMR spectrum would provide information on all carbon atoms in the molecule. The carbon atom of the methyl group is expected to resonate at a higher field. The chemical shifts of the carbons in the heterocyclic rings are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the chloro substituent. In a study of pyrazolo[1,5-a]pyrimidine derivatives, a method to distinguish between 5-methyl and 7-methyl isomers was suggested based on the carbon chemical shift of the methyl group. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Protons and Carbons in a Furo[3,4-d]pyrimidine (B15215042) System This table is a representation of expected values based on general principles and data from related structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.5 | ~20 |
| CH₂ (dihydrofuran) | ~4.5-5.0 | ~70-80 |
| CH (pyrimidine) | ~8.0-9.0 | ~140-160 |
| C-Cl | N/A | ~150-160 |
| C=N | N/A | ~150-165 |
| C-O | N/A | ~160-170 |
No publicly available experimental data for ¹⁹F and ³¹P NMR of the title compound or its immediate derivatives were found.
Two-dimensional NMR experiments are crucial for assembling the molecular structure from the 1D NMR data.
COSY (Correlation Spectroscopy) would reveal the scalar coupling network between protons, helping to identify adjacent protons in the dihydrofuran and pyrimidine rings.
HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be particularly useful for determining the stereochemistry of the molecule and the conformation of the dihydrofuran ring.
In studies of related pyrazolo[1,5-a]pyrimidine derivatives, 2D experiments like HETCOR (an older equivalent of HSQC/HMBC) were vital for the unambiguous assignment of all ¹³C resonances. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound (C₈H₇ClN₂O), the expected exact mass can be calculated.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For a related compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, the top three peaks in its mass spectrum were observed at m/z 118, 153, and 155. nih.gov The peaks at 153 and 155 likely correspond to the molecular ion cluster, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The peak at m/z 118 would represent a significant fragment, possibly from the loss of a chlorine atom followed by rearrangement. A similar fragmentation pattern, including the characteristic isotopic signature of chlorine, would be expected for this compound.
Table 2: Predicted HRMS Data for this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₇ClN₂O |
| Exact Mass [M]⁺ | 182.0247 |
| Exact Mass [M+H]⁺ | 183.0325 |
| Isotopic Peak [M+2]⁺ | Expected due to ³⁷Cl |
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing Analysis
Single crystal X-ray diffraction provides the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and crystal packing interactions. While a crystal structure for this compound is not available, data from related heterocyclic systems can offer insights into the expected molecular geometry.
For example, the crystal structure of 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile revealed that all non-hydrogen atoms are essentially coplanar, with an r.m.s. deviation of 0.011 Å. nih.gov In the crystal lattice, weak C—H···N hydrogen bonds link the molecules into infinite sheets. nih.gov For the title compound, one would expect the fused furo[3,4-d]pyrimidine ring system to be largely planar, with the methyl group substituent and the dihydrofuran ring adopting a specific conformation. Intermolecular interactions such as hydrogen bonding or π-π stacking could also be anticipated to influence the crystal packing.
Table 3: Representative Crystallographic Data for a Related Heterocyclic Compound (7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile) nih.gov
| Parameter | Value |
| Molecular Formula | C₈H₄Cl₂N₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.9817 (4) |
| b (Å) | 18.4025 (15) |
| c (Å) | 10.1526 (9) |
| β (°) | 95.924 (1) |
| V (ų) | 925.78 (13) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics Insights
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of a molecule. The interpretation of experimental spectra is often aided by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H stretching of the methyl and aromatic groups, C=N and C=C stretching vibrations of the pyrimidine ring, C-O stretching of the furan ring, and the C-Cl stretching vibration.
In a study on 4-aminopyrazolo[3,4-d]pyrimidine, a complete vibrational assignment was carried out using experimental FTIR and Laser Raman data, supported by DFT calculations. nih.gov This approach allows for a detailed interpretation of the vibrational modes. Similar computational studies on triazolo-pyrimidine derivatives have also been reported.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound This table is a representation of expected values based on general principles and data from related structures.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N stretch | 1600-1680 |
| C=C stretch | 1450-1600 |
| C-O stretch | 1000-1300 |
| C-Cl stretch | 600-800 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule and its photophysical properties. The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions within the aromatic furo[3,4-d]pyrimidine system.
The position and intensity of these absorption bands are influenced by the substituents on the heterocyclic core. Computational studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic spectra and understand the nature of the electronic transitions. Such calculations have been used to explore the spectroscopic properties of triazolo pyrimidine derivatives. jchemrev.com The calculated HOMO and LUMO energies can also provide insights into the electronic structure and reactivity of the molecule. For 4-aminopyrazolo[3,4-d]pyrimidine, the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. nih.gov
Fluorescence properties, if any, would depend on the ability of the molecule to emit light from its excited state. Many heterocyclic compounds are known to be fluorescent, and their emission properties are sensitive to the molecular structure and environment.
Table 5: Predicted Electronic Absorption Properties for a Furo[3,4-d]pyrimidine System This table is a representation of expected values based on general principles and data from related structures.
| Transition | Predicted Wavelength Range (nm) |
| π-π | 250-350 |
| n-π | > 300 |
Computational and Theoretical Insights into the Electronic Structure and Reactivity of 4 Chloro 5 Methyl 5,7 Dihydrofuro 3,4 D Pyrimidine
Quantum Chemical Calculations for Electronic Structure, Frontier Molecular Orbitals (HOMO/LUMO), and Charge Distribution
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic characteristics of heterocyclic compounds like 4-Chloro-5-methyl-5,7-dihydrofuro[3,4-D]pyrimidine. These calculations provide valuable information about the molecule's stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
For related pyrimidine (B1678525) derivatives, DFT calculations have been used to determine HOMO-LUMO energies. For instance, studies on other substituted pyrimidines reveal how different functional groups alter these frontier orbitals. It is anticipated that for this compound, the HOMO would be distributed over the electron-rich portions of the molecule, likely involving the furan (B31954) ring and the pyrimidine ring's nitrogen atoms. Conversely, the LUMO is expected to be localized more on the pyrimidine ring, influenced by the electron-withdrawing chloro group.
Charge Distribution: The charge distribution within the molecule can be visualized through molecular electrostatic potential (MEP) maps. In MEP maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen of the furan ring are expected to be regions of negative electrostatic potential. The hydrogen atoms and the carbon atom attached to the chlorine are likely to exhibit a positive electrostatic potential.
Interactive Data Table: Predicted Electronic Properties
| Property | Predicted Characteristic for this compound |
| HOMO Localization | Primarily on the furan ring and nitrogen atoms of the pyrimidine ring. |
| LUMO Localization | Predominantly on the pyrimidine ring, particularly near the chloro substituent. |
| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity. |
| Negative Charge Centers | Nitrogen atoms of the pyrimidine ring, oxygen atom of the furan ring. |
| Positive Charge Centers | Carbon atom attached to chlorine, hydrogen atoms. |
Computational Modeling of Reaction Mechanisms and Transition States for Key Chemical Transformations
Computational modeling is instrumental in elucidating the pathways of chemical reactions, allowing for the study of transient species like transition states. For this compound, a key transformation of interest is nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom is displaced by a nucleophile.
DFT calculations can map the potential energy surface of such a reaction, identifying the minimum energy pathway from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy barrier of the reaction, which is the difference in energy between the reactants and the transition state, determines the reaction rate.
In the case of SNAr on the 4-chloro-furo[3,4-d]pyrimidine core, the reaction would likely proceed through a Meisenheimer-like intermediate, where the nucleophile adds to the C4 carbon, forming a tetrahedral intermediate. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the pyrimidine ring helps to stabilize this negatively charged intermediate. Computational studies on similar chloro-substituted pyrimidines and other nitrogen heterocycles have shown that the activation energy for SNAr reactions is sensitive to the nature of the nucleophile and the substituents on the ring.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)
Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the identification and characterization of molecules.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are a valuable tool for structure elucidation. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, its NMR spectrum can be predicted. These predicted shifts can then be compared with experimental data for confirmation of the structure. The chemical shifts would be influenced by the electronic environment of each nucleus, with the electronegative atoms (N, O, Cl) causing characteristic deshielding effects on nearby protons and carbons.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with good accuracy. Each calculated frequency corresponds to a specific motion of the atoms in the molecule, such as stretching, bending, or twisting of bonds. For this compound, characteristic vibrational modes would include C-H stretching, C=N stretching in the pyrimidine ring, C-O stretching in the furan ring, and the C-Cl stretching frequency.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals. The predicted absorption maxima (λmax) can be correlated with the π-π* and n-π* transitions within the furo[3,4-d]pyrimidine (B15215042) system.
Interactive Data Table: Predicted Spectroscopic Parameters
| Spectroscopic Technique | Predicted Key Features for this compound |
| 1H NMR | Signals for the methyl group protons, methylene protons in the dihydrofuro ring, and aromatic protons on the pyrimidine ring, with chemical shifts influenced by adjacent heteroatoms. |
| 13C NMR | Resonances for all carbon atoms, with the C4 carbon attached to chlorine showing a characteristic downfield shift. |
| IR Spectroscopy | Characteristic peaks for C=N stretching, C-O-C stretching, and C-Cl stretching. |
| UV-Vis Spectroscopy | Absorption bands in the UV region corresponding to π-π* and n-π* electronic transitions of the aromatic system. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules.
Furthermore, MD simulations can be used to study the intermolecular interactions of this compound. For example, in a solvent like water, simulations can reveal the hydrogen bonding patterns and solvation structure around the molecule. If this compound is being investigated as a potential drug candidate, MD simulations can be employed to model its binding to a target protein, providing details about the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that stabilize the complex. Studies on related furo[2,3-d]pyrimidine (B11772683) derivatives have utilized molecular dynamics to understand their binding modes with protein targets.
Theoretical Frameworks for Understanding Structure-Reactivity Relationships within the Furo[3,4-D]pyrimidine Class
The chemical reactivity and biological activity of compounds within the furo[3,4-d]pyrimidine class are intrinsically linked to their molecular structure. Theoretical frameworks, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be developed to understand and predict these relationships.
These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build mathematical equations that correlate the structure of a molecule with its observed activity or property. For the furo[3,4-d]pyrimidine class, descriptors derived from quantum chemical calculations, such as HOMO-LUMO energies, dipole moment, and atomic charges, can be used to develop QSAR models for predicting biological activities like enzyme inhibition or cytotoxicity.
By analyzing a series of substituted furo[3,4-d]pyrimidine derivatives, these models can identify the key structural features that are important for a particular activity. For instance, a QSAR study might reveal that the presence of an electron-withdrawing group at the C4 position and a hydrogen bond donor at another position are crucial for high biological activity. This understanding can then guide the rational design of new, more potent analogs. While specific QSAR models for this compound are not available, the general principles are widely applied to similar heterocyclic systems.
Synthetic Utility and Potential Applications in Advanced Chemical Research
4-Chloro-5-methyl-5,7-dihydrofuro[3,4-d]pyrimidine as a Versatile Synthetic Intermediate for Novel Heterocyclic Architectures
The presence of a chloro substituent at the 4-position of the pyrimidine (B1678525) ring makes this compound an exceptionally useful synthetic intermediate. This chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups. The reactivity of similar 4-chlorofused pyrimidines is well-documented, serving as a precedent for the synthetic utility of this compound. thieme.de For instance, reactions with amines, alcohols, and thiols can be readily achieved, leading to the corresponding 4-amino, 4-alkoxy, and 4-thioalkoxy derivatives, respectively.
Furthermore, the chloro group can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of substituted furo[3,4-d]pyrimidines with tailored electronic and steric properties. The synthesis of various 1,2-dihydrofuro[3,4-d]pyrimidine compounds has been reported, starting from functionalized furan (B31954) precursors, which underscores the accessibility of the core dihydrofuro[3,4-d]pyrimidine scaffold. researchgate.netresearchgate.net The partial hydrogenation of furo[3,4-d]pyrimidine-2,4-diones has also been shown to yield 5,7-dihydro derivatives, indicating that the saturation of the furan ring is a feasible transformation. researchgate.net
The following table illustrates the potential synthetic transformations of this compound based on the known reactivity of analogous 4-chloropyrimidines.
| Reaction Type | Reagents and Conditions | Product Type |
| Nucleophilic Substitution | Primary/Secondary Amines, Base, Solvent (e.g., DMF, EtOH) | 4-Amino-5-methyl-5,7-dihydrofuro[3,4-d]pyrimidines |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base, Solvent (e.g., Toluene, Dioxane) | 4-Aryl/Heteroaryl-5-methyl-5,7-dihydrofuro[3,4-d]pyrimidines |
| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Ligand, Base, Solvent (e.g., Toluene) | 4-Amino-5-methyl-5,7-dihydrofuro[3,4-d]pyrimidines |
Role in the Divergent Synthesis of Complex Organic Molecules
Divergent synthesis is a powerful strategy in organic chemistry that allows for the generation of a library of structurally diverse compounds from a common intermediate. This compound is an ideal candidate for such synthetic approaches. The sequential and chemoselective functionalization of the chloro group and other positions on the heterocyclic scaffold can lead to a wide range of complex molecules.
For example, after a nucleophilic substitution at the 4-position, further modifications can be envisioned at the furan ring or the methyl group, depending on the reaction conditions and the nature of the substituents. This stepwise approach allows for the systematic exploration of the chemical space around the furo[3,4-d]pyrimidine (B15215042) core. While specific examples of divergent synthesis starting from this exact compound are not extensively documented, the principle has been applied to other fused pyrimidine systems, such as pyrazolopyrimidines, to create libraries of bioactive molecules. mdpi.com
A hypothetical divergent synthetic route starting from this compound could involve an initial Suzuki coupling to introduce an aryl group at the 4-position. Subsequent selective oxidation of the dihydrofuran ring could provide a lactone, which can then be subjected to various nucleophilic additions to introduce further diversity.
Exploitation in Combinatorial Chemistry Libraries for Scaffold Diversification
The furo[3,4-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. derpharmachemica.com The amenability of this compound to a variety of chemical transformations makes it an excellent building block for the construction of combinatorial libraries. The generation of large and diverse libraries of compounds is a cornerstone of modern drug discovery, enabling the high-throughput screening for novel therapeutic agents.
The synthesis of libraries based on fused pyrimidine cores, such as pyrazolopyrimidines, has been successfully demonstrated. acs.org These libraries are often constructed using solid-phase or solution-phase parallel synthesis techniques, where the chloro-substituted scaffold is anchored to a solid support or reacted in a multi-well format with a diverse set of building blocks. The resulting library of furo[3,4-d]pyrimidine derivatives can then be screened for biological activity against a panel of targets.
The following table outlines a potential combinatorial library synthesis using this compound as the scaffold.
| Scaffold | Building Block Set 1 (Nucleophiles for C4) | Building Block Set 2 (for further derivatization) | Resulting Library |
| This compound | Diverse amines, alcohols, thiols | Acylating agents, sulfonylating agents | Library of N- and O-substituted furo[3,4-d]pyrimidine derivatives |
Application in Material Science: Precursor for Functional Materials and Polymers
While the primary focus of research on furo[3,4-d]pyrimidines has been in the area of medicinal chemistry, their unique electronic and structural properties also suggest potential applications in materials science. Fused heterocyclic systems are known to exhibit interesting photophysical and electronic properties, making them attractive candidates for the development of functional materials and polymers.
Although direct applications of this compound in this area are not yet established, its structure suggests several possibilities. For instance, the furo[3,4-d]pyrimidine core could be incorporated as a monomeric unit in the synthesis of novel polymers. The introduction of polymerizable groups, either at the 4-position via substitution of the chloro group or at other positions on the ring system, could lead to polymers with unique thermal, electronic, or optical properties. The use of pyrimidine derivatives in organic light-emitting devices (OLEDs) and other organic electronic applications is an active area of research. derpharmachemica.com
Design and Synthesis of Photoactive or Electroactive Furo[3,4-d]pyrimidine Derivatives
The design and synthesis of photoactive and electroactive molecules are of great interest for applications in areas such as organic electronics, sensors, and photodynamic therapy. The furo[3,4-d]pyrimidine scaffold, with its extended π-system, has the potential to form the basis of such functional molecules. The electrochemical properties of fused pyrimidine-triazole heterocyclic molecules have been investigated, demonstrating their potential as electroactive materials. turkjps.orgnih.govibg.edu.trresearchgate.net
By strategically modifying the substituents on the furo[3,4-d]pyrimidine core, it is possible to tune the electronic properties, such as the HOMO and LUMO energy levels, and thus modulate the absorption and emission characteristics of the molecule. For example, the introduction of electron-donating or electron-withdrawing groups at the 4-position of this compound through cross-coupling reactions could lead to derivatives with tailored photophysical properties.
Further derivatization to create donor-acceptor systems based on the furo[3,4-d]pyrimidine core could lead to molecules with interesting charge-transfer characteristics, which are desirable for applications in organic solar cells and non-linear optics. While this remains a largely unexplored area for this specific heterocyclic system, the foundational principles of molecular design for photoactive and electroactive materials provide a clear roadmap for future research.
Future Perspectives and Emerging Research Avenues for 4 Chloro 5 Methyl 5,7 Dihydrofuro 3,4 D Pyrimidine Chemistry
Development of Sustainable and Green Synthetic Methodologies for Furo[3,4-D]pyrimidine (B15215042) Derivatives
The principles of green chemistry are increasingly shaping the future of organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of furo[3,4-d]pyrimidine derivatives, a significant shift towards more sustainable methodologies is anticipated.
A primary focus is the expanded use of multicomponent reactions (MCRs) . MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are inherently atom-economical and efficient. researchgate.netnih.gov Future research will likely focus on designing novel MCRs that can construct the furo[3,4-d]pyrimidine core in a single pot, reducing the number of synthetic steps and purification processes. rasayanjournal.co.in
The choice of solvent is another critical aspect of green synthesis. The development of synthetic protocols in aqueous media is a key goal. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Research has already demonstrated the successful synthesis of related furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives in water, suggesting that similar catalyst-free or water-compatible catalytic systems could be developed for the 4-Chloro-5-methyl-5,7-dihydrofuro[3,4-d]pyrimidine scaffold. researchgate.net
Furthermore, the exploration of alternative energy sources like microwave irradiation and ultrasonication is expected to grow. rasayanjournal.co.in These techniques can often accelerate reaction rates, improve yields, and reduce side reactions compared to conventional heating methods. The synergy between green catalysts and these energy sources will be a fertile ground for innovation.
| Catalyst/Condition | Reactants | Product Type | Key Advantages |
| No Catalyst (in Water) | Aldehyde, 2,6-diaminopyrimidine-4(3H)-one, Tetronic acid | Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine | High yields, low cost, reduced environmental impact. researchgate.net |
| TiO2-SiO2 Catalyst | Salicylaldehyde, Secondary amines, Malononitrile | Benzopyrano[2,3-d]pyrimidine | Solvent-free conditions, cost-effective, environmentally friendly. rasayanjournal.co.in |
| Tetrabutylammonium bromide (TBAB) | Aromatic aldehydes, Malononitrile, Barbituric acid | Pyrano[2,3,d]pyrimidine | Excellent and green catalytic system in aqueous media. jmaterenvironsci.com |
| Microwave Irradiation | Aromatic aldehyde, Malononitrile, 4(6)-aminouracil | Pyrido[2,3-d]pyrimidine | Rapid reaction times, high yields in aqueous media. |
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
Continuous flow chemistry is revolutionizing the synthesis of organic molecules, particularly in the pharmaceutical industry. This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. acs.orgmdpi.com
The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms. Future research will likely involve the development of continuous-flow reactors for the key cyclization and chlorination steps. This approach allows for rapid reaction optimization through automated high-throughput screening of reaction conditions. An automated flow reactor could efficiently synthesize various fused pyrimidinone and quinolone derivatives from a common starting material by simply altering the reaction conditions. acs.org
Moreover, integrating flow chemistry with in-line purification and analysis techniques (e.g., HPLC, mass spectrometry) can create fully automated "synthesis-to-stock" platforms. Such systems would enable the rapid generation of libraries of furo[3,4-d]pyrimidine analogs for biological screening, significantly accelerating the drug discovery process. The ability to perform multi-step syntheses in a continuous manner without isolating intermediates is a key advantage that will be exploited for more complex derivatives. mdpi.com
Exploration of Photocatalytic and Electrocatalytic Transformations Involving the Furo[3,4-D]pyrimidine Core
Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering unique reactivity under mild conditions. These methods utilize visible light or electricity, respectively, to generate highly reactive intermediates, enabling transformations that are often difficult to achieve with traditional thermal methods. rsc.orgrsc.org
For the furo[3,4-d]pyrimidine core, these technologies open up new synthetic possibilities. Future research could explore the use of photoredox catalysis for C-H functionalization reactions on the furan (B31954) or pyrimidine (B1678525) ring, allowing for the direct introduction of new substituents without the need for pre-functionalized starting materials. The use of organic dyes like proflavine or eosin Y as metal-free photocatalysts is a particularly attractive green approach. frontiersin.orgresearchgate.net
A synergistic combination of photocatalysis and electrocatalysis represents a frontier in this area. A recently developed photoelectrocatalytic method for synthesizing polycyclic pyrimidin-4-ones demonstrates the potential of this hybrid approach. rsc.orgrsc.org Applying such a system to furo[3,4-d]pyrimidine precursors could enable novel dehydrogenative cyclization reactions under extremely mild, external-oxidant-free conditions. The development of pyrimidine/g-C3N4 nanocomposites also points towards the potential for heterogeneous photocatalytic systems that are easily recoverable and reusable. henu.edu.cn
| Method | Catalyst/System | Transformation Type | Potential Application for Furo[3,4-d]pyrimidines |
| Photoelectrocatalysis | Ir(ppy)3 / Electrolysis | Dehydrogenative Carbocyclization | Synthesis of polycyclic furo[3,4-d]pyrimidin-4-ones. rsc.orgrsc.org |
| Visible Light Photocatalysis | Proflavine (PFH+) | Knoevenagel-Michael Cyclocondensation | Green synthesis of related fused pyrimidine scaffolds. frontiersin.org |
| Heterogeneous Photocatalysis | Pyrimidine/g-C3N4 Nanocomposite | Degradation of Rhodamine B | Functionalization or degradation studies of the pyrimidine ring. henu.edu.cn |
Advanced Computational Methods for De Novo Design and Reactivity Prediction of Furo[3,4-D]pyrimidine Analogs
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For the furo[3,4-d]pyrimidine scaffold, advanced computational methods are poised to play a crucial role in the de novo design of new analogs with tailored properties and in predicting their chemical reactivity.
Molecular docking and molecular dynamics (MD) simulations are already being used to design novel pyrazolo[3,4-d]pyrimidine derivatives as potential inhibitors for specific biological targets like kinases. nih.govresearchgate.net This approach will be increasingly applied to design new derivatives of this compound. By simulating the binding of virtual compounds to the active site of a target protein, researchers can prioritize the synthesis of molecules with the highest predicted affinity and selectivity. rsc.orgmdpi.com
Beyond biological activity, computational methods like Density Functional Theory (DFT) can predict the reactivity of different sites on the furo[3,4-d]pyrimidine core. This allows for the rational design of synthetic routes by predicting the most likely outcomes of various reactions and identifying the most favorable conditions. For instance, DFT can help predict the regioselectivity of electrophilic or nucleophilic substitution reactions, guiding the synthesis of specific isomers. These predictive capabilities will save significant experimental time and resources.
Uncovering Novel Reactivity Patterns and Synthetic Paradigms for Chlorinated Furo[3,4-D]pyrimidines
The chlorine atom at the 4-position of this compound is a key functional group that serves as a linchpin for a wide array of chemical transformations. While classical nucleophilic aromatic substitution (SNAr) reactions are well-established for chlorinated pyrimidines, future research will focus on uncovering novel reactivity patterns and expanding the synthetic toolkit. thieme.de
A major area of exploration will be the application of modern cross-coupling reactions. Palladium, nickel, and copper-catalyzed reactions, such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings, will be systematically explored to introduce diverse aryl, heteroaryl, alkynyl, and amino functionalities at the C4-position. This will enable the creation of vast chemical libraries with significant structural diversity from a single, readily accessible intermediate.
Furthermore, research into more unconventional transformations is expected. This could include exploring radical-based reactions or transition-metal-catalyzed C-H activation at other positions on the ring, using the chloro-substituent as a directing group. The Vicarious Nucleophilic Substitution (VNS) of hydrogen, a known reaction for some chlorinated pyrimidines, could also be investigated as a method to introduce new functional groups onto the pyrimidine ring. researchgate.net The development of novel chlorination procedures using safer reagents than traditional agents like phosgene will also be a key aspect of future synthetic paradigms. google.comgoogle.com
Q & A
Q. How can researchers optimize the synthesis of 4-chloro-5-methyl-5,7-dihydrofuro[3,4-d]pyrimidine to improve yield and purity?
- Methodological Answer : Experimental optimization should employ statistical design of experiments (DOE) to identify critical parameters (e.g., temperature, solvent ratios, catalyst loading). For example, fractional factorial designs reduce the number of trials while accounting for interactions between variables, as demonstrated in chemical reaction optimization studies . Additionally, intermediates like 4,5-dichlorophthalonitrile (analogous to precursor steps for fused heterocycles) require controlled chlorination conditions to minimize side-product formation .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry and substituent positions. For example, pyrimidine ring protons typically resonate between δ 7.5–9.0 ppm in DMSO-d6 .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes molecular ions from fragmentation byproducts. For fused heterocycles, electron ionization (EI) often produces diagnostic fragments like [M-Cl] .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Cl stretches near 700–750 cm) to confirm substitution patterns .
Q. How can computational chemistry aid in preliminary reaction design for derivatives of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For instance, reaction path search methods (e.g., artificial force-induced reaction, AFIR) can model regioselectivity in chlorination or methylation steps, reducing trial-and-error experimentation . Tools like Gaussian or ORCA are standard for optimizing geometries and calculating activation energies.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., unexpected -NMR splitting patterns) require cross-validation strategies :
- 2D NMR (e.g., COSY, HSQC) clarifies proton-proton correlations and carbon assignments.
- Computational NMR prediction (via software like ACD/Labs or ChemDraw) compares calculated chemical shifts with experimental data to identify misassignments .
- X-ray crystallography provides definitive structural confirmation, especially for ambiguous regioisomers .
Q. What strategies mitigate challenges in isolating reactive intermediates during multi-step synthesis?
- Methodological Answer :
- Membrane separation technologies (e.g., nanofiltration) can purify heat-sensitive intermediates without decomposition .
- Crystallization optimization : Adjust solvent polarity (e.g., ethanol/water gradients) to enhance crystal lattice stability, as shown in purification of pyrimidine derivatives .
Q. How can researchers systematically analyze regioisomeric byproducts in furopyrimidine synthesis?
- Methodological Answer :
- High-performance liquid chromatography (HPLC) with chiral or reverse-phase columns separates regioisomers. Pair with mass spectrometry (LC-MS) for real-time monitoring.
- Kinetic vs. thermodynamic control : Use temperature-dependent experiments to determine whether byproducts arise from competing pathways (e.g., chlorination at C4 vs. C6 positions). Computational modeling (e.g., transition state energy comparisons) validates hypotheses .
Q. What advanced reactor designs improve scalability for halogenated furopyrimidines?
- Methodological Answer :
- Microreactor systems enhance heat/mass transfer for exothermic chlorination steps, reducing hotspots and side reactions.
- Flow chemistry enables continuous synthesis, minimizing intermediate degradation. For example, telescoped reactions (where intermediates are not isolated) improve throughput for multi-step sequences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
